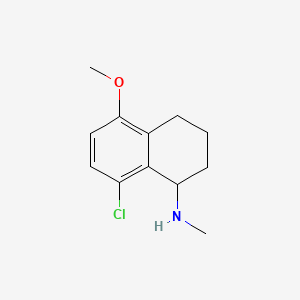

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C12H16ClNO. It is known for its unique structure, which includes a chloro group, a methoxy group, and a methylated amine group attached to a tetrahydronaphthalene backbone.

Preparation Methods

The synthesis of 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Chlorination: Introduction of the chloro group at the desired position on the naphthalene ring.

Methoxylation: Introduction of the methoxy group.

Amination: Introduction of the amine group, followed by methylation to obtain the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine" are not available within the provided search results, the available literature does offer some insights.

Chemical Information

Related Compounds

- 8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: A chemical compound with a naphthalene core, featuring chloro and methoxy substituents. Its molecular weight is approximately 210.68 g/mol. Research suggests it may have potential biological activity, particularly in dopaminergic systems, with its structure allowing interaction with specific receptors and enzymes, suggesting applications in neuropharmacology. The methoxy group enhances hydrogen bonding, which may influence its binding affinity.

- 8-chloro-5-methoxy-N-methyl-N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol .

Potential Applications and Biological Activity

- The presence of a methoxy phenyl group attached to a pyridine ring may contribute to anticonvulsant properties .

- Thiazole derivatives have demonstrated anticancer activity, with the presence of an electronegative chlorine group being essential for antiproliferative activity .

- Other compounds with a thiazole ring system have exhibited anticancer activity against liver, laryngeal, prostate, and breast cancer cell lines .

- Pyrrolidine derivatives are found in bioactive molecules with target selectivity .

Mechanism of Action

The mechanism of action of 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:

8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methylated amine group.

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chloro group.

8-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

8-Chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and related studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of tetrahydronaphthalene have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain tetrahydronaphthalene derivatives displayed IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antitumor Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Doxorubicin | 0.5 | |

| 8-Chloro-5-methoxy derivative | 0.7 | |

| Other tetrahydronaphthalene | 1.0 |

Neuropharmacological Effects

There is evidence suggesting that this compound may influence neurotransmitter systems. Compounds with similar naphthalene structures have been studied for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with naphthalene derivatives. The presence of chlorine and methoxy groups may enhance the antibacterial efficacy against various strains of bacteria .

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The mechanisms through which this compound exerts its biological activity are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways associated with mood regulation.

Case Studies

A notable study focused on the synthesis and evaluation of various tetrahydronaphthalene derivatives for their anticancer properties. In vitro assays demonstrated that modifications at the methoxy and chloro positions significantly impacted cytotoxicity against breast cancer cell lines .

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

8-chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H16ClNO/c1-14-10-5-3-4-8-11(15-2)7-6-9(13)12(8)10/h6-7,10,14H,3-5H2,1-2H3 |

InChI Key |

ZUUXQKLPCWQSDW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCC2=C(C=CC(=C12)Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.